molecular formula C14H14F3NO3 B3089061 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one CAS No. 1189113-59-4

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Cat. No.: B3089061
CAS No.: 1189113-59-4
M. Wt: 301.26 g/mol
InChI Key: FQOKIPQUQDKMKS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a benzyloxy group attached to the third position of the piperidinone ring and a trifluoroacetyl group attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors, such as 4-piperidone hydrochloride monohydrate.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride or potassium carbonate.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzyloxy and trifluoroacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique chemical structure of the compound makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions of piperidinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy and trifluoroacetyl groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1-acetylpiperidin-4-one: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidine: Similar structure but without the ketone group on the piperidine ring.

    4-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-3-one: Similar structure but with the benzyloxy group at the fourth position and the ketone group at the third position.

Uniqueness

3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one is unique due to the presence of both the benzyloxy and trifluoroacetyl groups on the piperidinone ring. This combination of functional groups can impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-phenylmethoxy-1-(2,2,2-trifluoroacetyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)13(20)18-7-6-11(19)12(8-18)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOKIPQUQDKMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)OCC2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-1-(2,2,2-trifluoroacetyl)piperidin-4-one
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Reactant of Route 6
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